molecular formula C50H36N6O2 B3825633 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE

2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE

Cat. No.: B3825633
M. Wt: 752.9 g/mol
InChI Key: FGBMENNLXSBALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and amide linkages. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can enhance its specificity and potency in various applications.

Properties

IUPAC Name

2-phenyl-N-[4-[4-[4-[2-[4-[(2-phenylacetyl)amino]phenyl]quinazolin-4-yl]phenyl]quinazolin-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H36N6O2/c57-45(31-33-11-3-1-4-12-33)51-39-27-23-37(24-28-39)49-53-43-17-9-7-15-41(43)47(55-49)35-19-21-36(22-20-35)48-42-16-8-10-18-44(42)54-50(56-48)38-25-29-40(30-26-38)52-46(58)32-34-13-5-2-6-14-34/h1-30H,31-32H2,(H,51,57)(H,52,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBMENNLXSBALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C6=NC(=NC7=CC=CC=C76)C8=CC=C(C=C8)NC(=O)CC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
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2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
Reactant of Route 3
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2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
Reactant of Route 4
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2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-PHENYL-N-(4-{4-[4-(2-{4-[(2-PHENYLACETYL)AMINO]PHENYL}-4-QUINAZOLINYL)PHENYL]-2-QUINAZOLINYL}PHENYL)ACETAMIDE

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